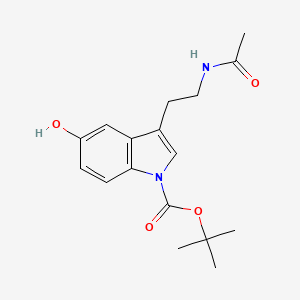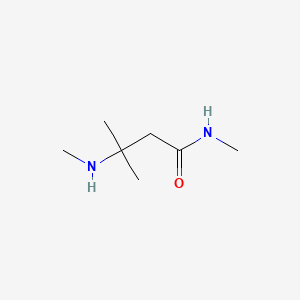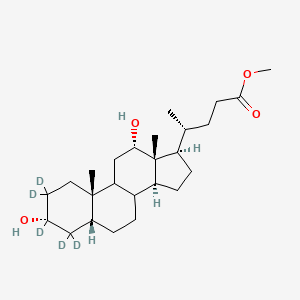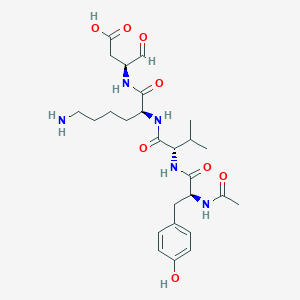![molecular formula C15H17N3O5S B589666 [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester CAS No. 72810-57-2](/img/structure/B589666.png)
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester” is a chemical compound with the molecular formula C15 H17 N3 O4 S and a molecular weight of 335.38 . It is also known as “ethyl N-[4-(3-methylanilino)pyridin-3-yl]sulfonylcarbamate” and is an impurity of Torasemide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)NS(=O)(=O)c1cnccc1Nc2cccc(C)c2 . This indicates that the compound contains an ethyl carbamate group attached to a sulfonyl group, which is further connected to a 3-methylphenylamino group and a pyridinyl group . Physical And Chemical Properties Analysis
This compound is a white solid . It has a predicted density of 1.330±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol . It has a predicted pKa of 2.96±0.10 . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Synthesis of Nonproteinogenic Amino Acids
Research led by Monteiro et al. (2010) in the field of organic chemistry explored the synthesis of novel nonproteinogenic amino acids, including derivatives from serine, threonine, and phenylserine. These non-natural amino acids incorporate both an N-ethyl and an α,β-dehydro moiety, potentially contributing to the development of new biochemical tools and therapeutics (Monteiro, Kołomańska, & Suárez, 2010).
Synthesis and Labeling Techniques
Choi et al. (1987) developed a nine-step procedure for microscale synthesis of ethyl 2-amino-6-{[(4-fluorophenyl)methyl]amino}-3-pyridinyl-2,6-14C carbamate maleate, demonstrating the complex synthesis and labeling techniques in pharmaceutical research (Choi, Kucharczyk, & Sofia, 1987).
Herbicide Development
Shi Gui-zhe (2015) conducted research on synthesizing sulfonylurea herbicides like imazosulfuron, involving complex chemical reactions. This research highlights the application of such chemical compounds in agricultural science (Shi Gui-zhe, 2015).
Anticancer Agent Synthesis
Rehman et al. (2018) focused on synthesizing new propanamide derivatives as promising anticancer agents. Their research involved creating compounds with potential therapeutic use in cancer treatment (Rehman et al., 2018).
Metal Complexes in Chemistry
Sousa et al. (2001) described the synthesis and characterization of metal complexes containing derivatives similar to the queried compound. This research contributes to understanding the interactions and applications of such compounds in inorganic chemistry (Sousa et al., 2001).
Propiedades
IUPAC Name |
ethyl N-[4-(3-methylanilino)pyridin-3-yl]sulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(19)18-23(20,21)14-10-16-8-7-13(14)17-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHVVIKEJOPBII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester | |
CAS RN |
72810-57-2 |
Source


|
| Record name | ((4-((3-Methylphenyl)amino)-3-pyridinyl)sulfonyl)carbamic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072810572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((4-((3-METHYLPHENYL)AMINO)-3-PYRIDINYL)SULFONYL)CARBAMIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX96JQ7ZK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)



![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)




![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)